molecular formula C13H18O4 B1371060 2,4-Dipropoxybenzoic acid CAS No. 695812-18-1

2,4-Dipropoxybenzoic acid

Cat. No.: B1371060
CAS No.: 695812-18-1
M. Wt: 238.28 g/mol
InChI Key: CALCUEXAMCWWSE-UHFFFAOYSA-N
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Description

2,4-Dipropoxybenzoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, where two propoxy groups are substituted at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxybenzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{2,4-Dihydroxybenzoic acid} + 2 \text{Propyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dipropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 2,4-dipropoxybenzaldehyde or this compound.

    Reduction: Formation of 2,4-dipropoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

2,4-Dipropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dipropoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

    2,4-Dihydroxybenzoic acid: A precursor to 2,4-Dipropoxybenzoic acid, with hydroxyl groups instead of propoxy groups.

    2,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups instead of propoxy groups.

    2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of propoxy groups.

Uniqueness: this compound is unique due to the presence of propoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dipropoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCUEXAMCWWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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